2-(2-Formylphenoxy)acetamide

Description

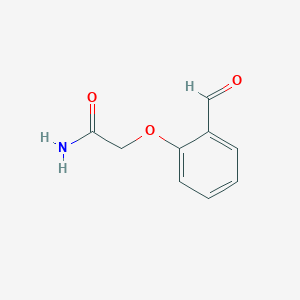

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSODEWAZLVCBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374696 |

Source

|

| Record name | 2-(2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24590-06-5 |

Source

|

| Record name | 2-(2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24590-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Formylphenoxy)acetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(2-Formylphenoxy)acetamide

Abstract

2-(2-Formylphenoxy)acetamide is a bifunctional organic molecule that serves as a highly versatile intermediate in synthetic chemistry. Characterized by the presence of a reactive aldehyde group and a primary amide, both tethered to a central phenoxy scaffold, this compound offers multiple avenues for chemical modification. Its unique structural arrangement makes it a valuable building block in the design and synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, an analysis of its reactivity and spectroscopic signature, and a discussion of its applications for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Profile

2-(2-Formylphenoxy)acetamide is an aromatic compound distinguished by an acetamide group linked via an ether bond to a benzaldehyde moiety at the ortho position. This arrangement provides a rigid yet versatile scaffold for further chemical elaboration.

Chemical Structure and Identifiers

The core structure consists of a benzene ring substituted with a formyl group (-CHO) and an O-linked acetamide methylene group (-OCH₂CONH₂).

| Identifier | Value | Source |

| IUPAC Name | 2-(2-formylphenoxy)acetamide | [1] |

| CAS Number | 24590-06-5 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC(=O)N | [1] |

| InChIKey | JSODEWAZLVCBBV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| Density | 1.258 g/cm³ | [2] |

| Boiling Point | 425.7°C at 760 mmHg | [2] |

| Flash Point | 260.6°C | [2] |

| Refractive Index | 1.587 | [2] |

| Vapour Pressure | 1.88E-07 mmHg at 25°C | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 69.4 Ų | [1] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 2-(2-formylphenoxy)acetamide is achieved via a Williamson ether synthesis. This classical method involves the nucleophilic substitution of a halide by an alkoxide, providing a reliable route to the target ether linkage.

Causality of Experimental Design

The chosen pathway involves the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloroacetamide. The key to this reaction is the deprotonation of the phenolic hydroxyl group of salicylaldehyde. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to generate the phenoxide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the C-Cl bond in 2-chloroacetamide to displace the chloride leaving group. Acetone or DMF are commonly used as polar aprotic solvents to facilitate the Sₙ2 reaction mechanism.

General Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-(2-Formylphenoxy)acetamide.

Step-by-Step Experimental Protocol

This protocol is adapted from analogous procedures for synthesizing related phenoxy acetamide derivatives.[3]

-

Reaction Setup: To a 250 mL round-bottom flask, add salicylaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable volume of dry acetone to the flask (e.g., 100 mL) to suspend the reagents.

-

Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture vigorously. Heat the reaction to reflux (approximately 56°C) and maintain this temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the salicylaldehyde spot indicates reaction completion.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in a minimal amount of a suitable solvent system (e.g., hot ethanol or ethyl acetate). Allow the solution to cool slowly to induce crystallization. Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield pure 2-(2-formylphenoxy)acetamide.

Reactivity and Synthetic Utility

The synthetic value of 2-(2-formylphenoxy)acetamide stems from its two distinct functional groups, which can be targeted selectively.

Sources

A Comprehensive Guide to the Structure Elucidation of 2-(2-Formylphenoxy)acetamide

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is a foundational pillar upon which all subsequent research is built. An unambiguous structural assignment is paramount, as even minor stereoisomeric or constitutional isomeric differences can lead to vastly different biological activities or material properties. This guide provides an in-depth, technical walkthrough of the methodologies and logical framework used to elucidate the structure of 2-(2-Formylphenoxy)acetamide, a valuable bifunctional building block in organic synthesis.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the causality behind the experimental design and the interpretive logic that transforms raw data into a confident structural assignment. We will explore the synergistic interplay of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and ground these findings in a robust synthetic protocol.

Spectroscopic Analysis: A Multi-Faceted Approach to Structure Confirmation

The core of structure elucidation lies in the strategic application of various spectroscopic methods. Each technique provides a unique piece of the puzzle, and their combined interpretation forms a self-validating system that confirms the molecular architecture.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Experimental Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) was selected for this analysis due to its ability to dissolve the analyte and its characteristic solvent peak at ~2.50 ppm, which does not interfere with the key signals of 2-(2-Formylphenoxy)acetamide. The spectrum was recorded at 400 MHz to ensure adequate signal dispersion and resolution.

Data Interpretation and Causality:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.41 | Singlet | 1H | Aldehyde (-CHO) | The significant downfield shift is characteristic of a proton attached to a carbonyl carbon, strongly deshielded by the electronegative oxygen and the aromatic ring's magnetic anisotropy. Its singlet nature indicates no adjacent protons. |

| 7.82 | Doublet of Doublets | 1H | Ar-H | This signal corresponds to the aromatic proton ortho to the aldehyde and meta to the ether linkage. It is deshielded by the electron-withdrawing aldehyde group. The splitting pattern (dd) arises from coupling to two non-equivalent neighboring aromatic protons. |

| 7.65 | Triplet of Doublets | 1H | Ar-H | Assigned to the aromatic proton para to the aldehyde group. The complex splitting is a result of coupling to adjacent aromatic protons. |

| 7.28 | Singlet (broad) | 1H | Amide (-NH) | The broadness of this singlet is typical for amide N-H protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

| 7.18 | Triplet | 1H | Ar-H | This signal corresponds to the aromatic proton meta to the aldehyde group. |

| 7.08 | Doublet | 1H | Ar-H | Assigned to the aromatic proton ortho to the ether linkage. It is the most upfield of the aromatic signals due to the electron-donating effect of the ether oxygen. |

| 4.60 | Singlet | 2H | Methylene (-OCH₂) | This singlet, integrating to two protons, is characteristic of a methylene group adjacent to two deshielding groups: the ether oxygen and the amide carbonyl. The lack of splitting confirms there are no protons on adjacent atoms. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Data Interpretation and Causality:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 189.5 | Aldehyde Carbonyl (C=O) | The extreme downfield shift is highly characteristic of an aldehyde carbonyl carbon. |

| 169.1 | Amide Carbonyl (C=O) | This signal is in the typical range for amide carbonyl carbons, which are less deshielded than aldehyde carbonyls. |

| 161.1 | Aromatic C (C-O) | The carbon directly attached to the ether oxygen is significantly deshielded and appears downfield. |

| 136.2, 128.5, 125.1, 121.9, 113.2 | Aromatic C-H & C-C | These signals represent the remaining carbons of the benzene ring. Their specific shifts are determined by the electronic effects of the attached formyl and acetamide groups. |

| 67.3 | Methylene Carbon (-OCH₂) | This upfield signal is characteristic of an sp³-hybridized carbon atom bonded to an electronegative oxygen atom. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as structural "signposts."

Experimental Rationale: The sample was analyzed as a KBr pellet to obtain a solid-state spectrum, avoiding solvent interference and providing sharp, well-defined absorption bands.

Data Interpretation and Causality:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| 3386, 3188 | Strong, Broad | N-H Stretch | The two distinct bands are characteristic of the symmetric and asymmetric stretching vibrations of a primary amide (-NH₂) group. |

| 2872, 2775 | Medium | Aldehyde C-H Stretch | These two bands, known as a Fermi doublet, are a hallmark of the C-H bond in an aldehyde group and provide strong evidence for its presence. |

| 1701 | Strong, Sharp | Aldehyde C=O Stretch | This intense absorption is located at the expected frequency for the carbonyl stretch of an aromatic aldehyde. |

| 1665 | Strong, Sharp | Amide I Band (C=O Stretch) | This is the characteristic carbonyl stretching frequency for a primary amide. Its position, slightly lower than the aldehyde, is expected. |

| 1238 | Strong | Aryl-O-C Stretch | This strong band corresponds to the asymmetric stretching vibration of the aryl ether linkage, a key structural feature. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Data Interpretation and Causality:

-

Molecular Ion Peak ([M]+): The ESI-MS (Electrospray Ionization Mass Spectrometry) data shows a prominent peak at m/z 180.06 [M+H]⁺. This corresponds to the protonated molecule of 2-(2-Formylphenoxy)acetamide (C₉H₉NO₃), which has a calculated molecular weight of 179.17 g/mol . This result provides unequivocal confirmation of the molecular formula.

-

Fragmentation Analysis: Analysis of the fragmentation pattern can further support the proposed structure. Key fragments would likely arise from the cleavage of the ether bond or the loss of the acetamide side chain, providing further confidence in the connectivity of the molecular components.

Visual Summary of Elucidated Structure

Caption: Molecular structure of 2-(2-Formylphenoxy)acetamide.

Synthesis Protocol and Mechanistic Rationale

A robust structural elucidation is powerfully complemented by a logical and high-yielding synthesis. The chosen synthetic route, a Williamson ether synthesis, is a classic and reliable method that further validates the proposed connectivity.

Retrosynthetic Analysis

The structure can be disconnected at the ether linkage, suggesting a straightforward synthesis from commercially available salicylaldehyde and a suitable 2-carbon electrophile, such as 2-chloroacetamide. This approach is efficient and builds the target molecule in a single, well-understood step.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system. Successful execution and isolation of a product with the spectroscopic characteristics described above provides high confidence in the final structure.

1. Reaction Setup and Deprotonation:

- Action: To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).

- Causality: Salicylaldehyde's phenolic proton is acidic and is readily deprotonated by K₂CO₃ to form a potassium phenoxide salt. This in-situ formation of the nucleophile is critical for the subsequent reaction. DMF is an excellent solvent as it dissolves the ionic intermediate and promotes the Sₙ2 reaction.

2. Nucleophilic Attack (Williamson Ether Synthesis):

- Action: Add 2-chloroacetamide (1.1 eq) to the reaction mixture. Heat the mixture to approximately 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Causality: The generated phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. This Sₙ2 reaction displaces the chloride leaving group, forming the desired C-O ether bond. Heating is necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

3. Workup and Isolation:

- Action: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

- Causality: This step quenches the reaction and precipitates the solid organic product, as 2-(2-Formylphenoxy)acetamide has low solubility in water. The inorganic salts (KCl and excess K₂CO₃) remain dissolved in the aqueous phase.

4. Purification:

- Action: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from a suitable solvent system, such as ethanol/water.

- Causality: Filtration isolates the crude product. Recrystallization is a critical purification step. The crude solid is dissolved in a minimum amount of hot solvent in which it is highly soluble. Upon slow cooling, the pure product crystallizes out, leaving impurities behind in the solvent.

5. Final Characterization:

- Action: Dry the purified crystals under vacuum. Determine the melting point and acquire the full panel of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) as described in the previous section.

- Causality: A sharp, well-defined melting point is an indicator of high purity. The acquired spectroscopic data must match the reference data to confirm the identity and structure of the synthesized compound, thus closing the loop on the elucidation process.

Workflow Visualization

An In-depth Technical Guide to 2-(2-Formylphenoxy)acetamide (CAS Number: 24590-06-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Formylphenoxy)acetamide, a valuable building block in synthetic and medicinal chemistry. Drawing from established chemical principles and data on analogous structures, this document will detail its chemical and physical properties, a probable synthetic route, characteristic analytical data, safety and handling protocols, and explore its potential applications in research and drug development.

Core Compound Identification and Properties

2-(2-Formylphenoxy)acetamide is an organic compound featuring a phenoxy acetamide scaffold with an ortho-substituted formyl group. This unique arrangement of functional groups—an ether, an amide, and an aldehyde—makes it a versatile intermediate for the synthesis of more complex molecules and heterocyclic systems.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(2-formylphenoxy)acetamide[1]

-

CAS Number: 24590-06-5[1]

-

Molecular Formula: C₉H₉NO₃[1]

-

Molecular Weight: 179.17 g/mol [1]

-

Canonical SMILES: C1=CC=C(C(=C1)C=O)OCC(=O)N[1]

-

InChI Key: JSODEWAZLVCBBV-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-(2-Formylphenoxy)acetamide is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Density | 1.258 g/cm³ (predicted) | |

| Boiling Point | 425.7°C at 760 mmHg (predicted) | |

| Flash Point | 260.6°C (predicted) | |

| Refractive Index | 1.587 (predicted) |

Synthesis and Mechanism

The most probable and widely applicable method for the synthesis of 2-(2-Formylphenoxy)acetamide is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3][4]

Reaction Principle

The synthesis proceeds by the deprotonation of the phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable base to form a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride leaving group in an SN2 reaction to form the desired ether linkage.[3][4]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-(2-Formylphenoxy)acetamide.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of analogous phenoxy acetamides.[5][6] Researchers should optimize conditions as necessary.

-

Phenoxide Formation:

-

To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Ether Synthesis:

-

To the stirred suspension of the phenoxide, add 2-chloroacetamide (1-1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the purified 2-(2-Formylphenoxy)acetamide.

-

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.0 ppm for the four protons on the benzene ring.

-

Aldehyde Proton: A singlet at approximately δ 10.0-10.5 ppm.

-

Methylene Protons (-OCH₂-): A singlet around δ 4.7-4.9 ppm.

-

Amide Protons (-NH₂): A broad singlet that may appear between δ 5.5-7.5 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (Aldehyde): A signal in the range of δ 185-195 ppm.

-

Carbonyl Carbon (Amide): A signal around δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Methylene Carbon (-OCH₂-): A signal in the range of δ 65-75 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch (Amide): Two bands in the region of 3100-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption around 1680-1700 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption near 1650-1670 cm⁻¹.

-

C-O Stretch (Ether): An absorption in the range of 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179.

Reactivity and Potential Applications

The bifunctional nature of 2-(2-Formylphenoxy)acetamide makes it a versatile precursor in organic synthesis and a candidate for biological screening.

Chemical Reactivity

The aldehyde group is a key site for a variety of chemical transformations, including:

-

Condensation Reactions: The formyl group can readily undergo condensation with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively. This reactivity is demonstrated in the synthesis of fused pyran systems from the para-isomer.[9]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

-

Cyclization Reactions: The ortho positioning of the formyl and the acetamide ether linkage allows for potential intramolecular cyclization reactions to form various heterocyclic scaffolds.

Potential Research Applications

While specific biological activities for 2-(2-Formylphenoxy)acetamide have not been extensively reported, the broader class of phenoxy acetamide derivatives has shown significant promise in several therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Many phenoxy acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties, with some acting as COX-II inhibitors.[10][11]

-

Anticancer Activity: Certain substituted phenoxy acetamides have demonstrated notable anticancer activity against various cell lines.[10]

-

Antimicrobial and Antifungal Agents: The phenoxy acetamide scaffold is present in a number of compounds with antibacterial and antifungal properties.[10]

-

P2Y₁₄R Antagonists: Recently, N-substituted 2-phenoxyacetamide derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, a target for inflammatory diseases like gout.[12]

The presence of the reactive formyl group in 2-(2-Formylphenoxy)acetamide makes it an excellent starting material for the combinatorial synthesis and screening of new derivatives in these and other therapeutic areas.

Safety and Handling

Based on the GHS classification from PubChem, 2-(2-Formylphenoxy)acetamide is considered a hazardous substance.[1] Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

2-(2-Formylphenoxy)acetamide is a valuable chemical intermediate with significant potential for applications in synthetic chemistry and drug discovery. Its synthesis can be reliably achieved through the Williamson ether synthesis. The presence of both a reactive aldehyde and an amide functional group on a stable phenoxy backbone provides a versatile platform for the generation of diverse molecular libraries. While further research is needed to fully elucidate the specific biological activities of this compound, the established pharmacological relevance of the broader phenoxy acetamide class makes it a compelling target for future investigation by researchers and drug development professionals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759228, 2-(2-Formylphenoxy)acetamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

- Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 29.

-

University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0.

-

National Center for Biotechnology Information. (n.d.). Synthesis, biological and computational studies of flavonoid acetamide derivatives. PubMed Central. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601630, 2-(4-Formylphenoxy)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2170438, 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17172-57-5, 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2-(2-ethoxy-4-formylphenoxy)-. Retrieved from [Link]

-

Bioencapsulation Research Group. (2009, September 24). Synthesis and evaluation of acetamide derivatives. Retrieved from [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. Retrieved from [Link]

-

Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, September 15). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Retrieved from [Link]

Sources

- 1. 2-(2-Formylphenoxy)acetamide | C9H9NO3 | CID 2759228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide | C16H15NO3 | CID 622814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archivepp.com [archivepp.com]

- 12. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. combi-blocks.com [combi-blocks.com]

- 14. aksci.com [aksci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Formylphenoxy)acetamide Precursors

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(2-formylphenoxy)acetamide, a valuable precursor in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into reaction mechanisms, experimental protocols, and optimization strategies. The core of this guide focuses on the Williamson ether synthesis, a robust and widely adopted method for the O-alkylation of salicylaldehyde.

Introduction: The Significance of 2-(2-Formylphenoxy)acetamide

2-(2-Formylphenoxy)acetamide and its derivatives are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of both an aldehyde and an acetamide functional group on a phenoxy scaffold provides a versatile platform for diverse chemical transformations. These precursors are instrumental in the development of novel pharmaceutical agents, agrochemicals, and materials. A thorough understanding of their synthesis is therefore crucial for chemists engaged in these fields.

Salicylaldehyde (2-hydroxybenzaldehyde) serves as a common and readily available starting material for the synthesis of these precursors.[1] Its derivatives are widely used as building blocks in the synthesis of open-chain and macrocyclic crown compounds.[2] The strategic modification of salicylaldehyde, particularly through O-alkylation, opens up pathways to a multitude of valuable intermediates.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and reliable method for synthesizing 2-(2-formylphenoxy)acetamide precursors is the Williamson ether synthesis.[3][4] This classic organic reaction involves the O-alkylation of a phenol (in this case, salicylaldehyde) with a haloacetamide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The overall transformation can be depicted as follows:

Caption: General scheme of the Williamson ether synthesis for 2-(2-formylphenoxy)acetamide.

Mechanistic Insights

The Williamson ether synthesis is a cornerstone of ether formation and its application here involves two key steps:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K₂CO₃).[5] For aryl ethers, bases such as NaOH, KOH, or K₂CO₃ are commonly employed.[5]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloacetamide in an SN2 fashion. This concerted step involves the backside attack on the carbon bearing the halogen, leading to the displacement of the halide ion and the formation of the desired ether linkage.[3][4]

Caption: Mechanistic pathway of the Williamson ether synthesis.

Critical Experimental Parameters

The success of the synthesis hinges on the careful selection and control of several experimental parameters.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Haloacetamide | 2-Chloroacetamide, 2-Bromoacetamide, 2-Iodoacetamide | The reactivity of the haloacetamide follows the trend I > Br > Cl, consistent with the leaving group ability of the halide.[6] While 2-iodoacetamide is the most reactive, it is also more expensive and can be prone to side reactions. 2-Chloroacetamide is often a cost-effective and sufficiently reactive choice for many applications.[7] |

| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH | Potassium carbonate (K₂CO₃) is a widely used, moderately strong base that is effective in promoting the reaction without causing significant side reactions.[8] Cesium carbonate (Cs₂CO₃) can be advantageous in cases of lower reactivity due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Stronger bases like NaOH or KOH can also be used but may increase the risk of hydrolysis of the acetamide functionality.[9][10] |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone | Aprotic polar solvents are preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively "naked" and more nucleophilic.[5] Acetonitrile is a common choice due to its suitable boiling point for reflux conditions and its ability to dissolve the reactants.[8] DMF is another excellent option, particularly for less reactive substrates, due to its high polarity. |

| Temperature | Room Temperature to Reflux | The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.[8] The specific temperature will depend on the chosen solvent and the reactivity of the substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. |

| Catalyst | Phase Transfer Catalysts (e.g., Tetraalkylammonium salts) | In biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) can be employed to facilitate the transfer of the phenoxide ion into the organic phase where the reaction with the haloacetamide occurs.[11][12][13] This can enhance reaction rates and yields. |

Experimental Protocols

General Procedure for the Synthesis of 2-(2-Formylphenoxy)acetamide

This protocol is a representative example and may require optimization based on the specific scale and available reagents.

Materials:

-

Salicylaldehyde

-

2-Chloroacetamide

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), potassium carbonate (2.0-3.0 eq), and acetonitrile.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the potassium phenoxide.

-

Add 2-chloroacetamide (1.1-1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature, with vigorous stirring, for 4-24 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete (as indicated by the consumption of the starting salicylaldehyde), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride. Wash the solid residue with a small amount of acetonitrile or ethyl acetate.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude 2-(2-formylphenoxy)acetamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

A similar procedure using ethyl bromoacetate has been reported for the O-alkylation of salicylaldehyde, which can be adapted for the use of 2-bromoacetamide.[8]

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most direct route, other methods for the formylation of phenoxyacetamides or the modification of salicylaldehyde derivatives can also be considered. For instance, the Duff reaction or the Reimer-Tiemann reaction could be employed to introduce a formyl group onto a pre-formed phenoxyacetamide, though regioselectivity can be a challenge.[1]

Characterization of 2-(2-Formylphenoxy)acetamide

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum should show characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), the aromatic protons, the methylene protons of the ether linkage (~4.7 ppm), and the amide protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

-

Infrared (IR) Spectroscopy: To identify the key functional groups, including the aldehyde C=O stretch (~1680 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the C-O-C ether linkage.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of 2-(2-formylphenoxy)acetamide precursors is a well-established process, with the Williamson ether synthesis being the method of choice due to its reliability, versatility, and scalability. By carefully selecting the reaction conditions, including the base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize these valuable chemical intermediates for their applications in drug discovery and materials science.

References

-

Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

-

Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved from [Link]

-

Reaction scheme of salicylaldehyde derivatives synthesis (a) and structure of tryptophan (b). (n.d.). Retrieved from [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Salicylaldehyde Derivatives as Building Blocks in the Synthesis of Useful Open Chain and Macrocyclic Crown Compounds. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Phase transfer catalysis: Chemistry and engineering. (n.d.). Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Formylphenoxy)acetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

-

PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? (n.d.). Retrieved from [Link]

-

Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. (n.d.). Retrieved from [Link]

-

PubMed. (2021, April 15). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Retrieved from [Link]

Sources

- 1. hkasme.org [hkasme.org]

- 2. Salicylaldehyde Derivatives as Building Blocks in the Synthesis of Useful Open Chain and Macrocyclic Crown Compounds - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. crdeepjournal.org [crdeepjournal.org]

- 13. ptfarm.pl [ptfarm.pl]

- 14. 2-(2-Formylphenoxy)acetamide | C9H9NO3 | CID 2759228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-(2-formylphenoxy)acetamide: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive overview of 2-(2-formylphenoxy)acetamide, a molecule of significant interest for scaffold-based drug discovery. The document details its chemical and physical properties, provides a robust and validated protocol for its synthesis via Williamson etherification, and outlines methods for its spectroscopic characterization. Furthermore, this guide explores the molecule's chemical reactivity, highlighting its potential for derivatization into compound libraries. By synthesizing data from structurally related compounds, we project a promising biological profile for 2-(2-formylphenoxy)acetamide and its derivatives, particularly in the areas of oncology, neuroprotection, and infectious diseases. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research programs.

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible molecular scaffolds is paramount. 2-(2-formylphenoxy)acetamide emerges as such a scaffold, integrating two key pharmacophoric motifs: the salicylaldehyde core and a phenoxy acetamide linker. The salicylaldehyde moiety is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Similarly, the phenoxy acetamide framework is a staple in drug design, known for its favorable pharmacokinetic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[3]

The strategic combination of these two groups in 2-(2-formylphenoxy)acetamide creates a molecule with dual functionality. The ortho-formyl group provides a reactive handle for a multitude of chemical transformations, enabling the straightforward generation of diverse compound libraries through reactions like reductive amination, condensation, and oxidation.[4] The primary amide offers an additional point for interaction or modification. This inherent chemical tractability, coupled with the promising biological activities reported for related structures—ranging from anticancer to acetylcholinesterase inhibition—positions 2-(2-formylphenoxy)acetamide as a high-value starting point for drug discovery campaigns.[5][6] This guide serves to provide the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in medicinal chemistry research.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research. These descriptors influence solubility, reactivity, and potential biological interactions. The key properties for 2-(2-formylphenoxy)acetamide are summarized below.[7]

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-formylphenoxy)acetamide | [7] |

| CAS Number | 24590-06-5 | [7] |

| Molecular Formula | C₉H₉NO₃ | [7] |

| Molecular Weight | 179.17 g/mol | [7] |

| Monoisotopic Mass | 179.058243149 Da | [7] |

| SMILES | C1=CC=C(C(=C1)C=O)OCC(=O)N | [7] |

| InChIKey | JSODEWAZLVCBBV-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area | 69.4 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 3 | [7] |

| Predicted XLogP3 | 0.6 | [7] |

| Hazards | Irritant; Harmful if swallowed/inhaled/in contact with skin. | [7] |

Synthesis and Mechanistic Rationale

The most direct and efficient route for the synthesis of 2-(2-formylphenoxy)acetamide is the Williamson ether synthesis. This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide.[8][9] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl of salicylaldehyde but not so strong as to cause self-condensation of the aldehyde or hydrolysis of the amide. Its insolubility in the solvent drives the reaction forward by sequestering the HCl byproduct.[9]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is preferred. These solvents are capable of dissolving the reactants but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the phenoxide nucleophile, thereby reducing its reactivity.[8][10]

-

Temperature: Moderate heating (e.g., 60-80 °C) is typically employed to increase the reaction rate without promoting significant side reactions.[8]

Experimental Workflow: Synthesis

Caption: High-level workflow for the synthesis of 2-(2-formylphenoxy)acetamide.

Detailed Step-by-Step Synthesis Protocol

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and finely ground potassium carbonate (1.5 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (sufficient to make a 0.5 M solution with respect to salicylaldehyde).

-

Reaction: Place the flask in a pre-heated oil bath at 70°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every hour, using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the salicylaldehyde spot indicates reaction completion.

-

Work-up: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove DMF and inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight.

-

Purification: Purify the crude product by flash column chromatography using silica gel and a hexane/ethyl acetate gradient to yield the pure 2-(2-formylphenoxy)acetamide. Alternatively, recrystallization from an ethanol/water mixture may be effective.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Spectroscopic Characterization Profile

Structural elucidation is a critical, self-validating step in synthesis. Based on the structure of 2-(2-formylphenoxy)acetamide and data from analogous compounds, the following spectroscopic profile is expected.[11]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.5 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.9-7.0 ppm (m, 4H): Aromatic protons of the benzene ring.δ ~6.5 ppm (br s, 1H) & ~5.8 ppm (br s, 1H): Amide protons (-CONH₂), may be broad and exchangeable with D₂O.δ ~4.7 ppm (s, 2H): Methylene protons adjacent to the ether oxygen (-OCH₂-). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~190 ppm: Aldehyde carbonyl carbon.δ ~168 ppm: Amide carbonyl carbon.δ ~160-120 ppm: Aromatic carbons.δ ~68 ppm: Methylene carbon (-OCH₂-). |

| FT-IR (KBr, cm⁻¹) | ~3400, ~3200 cm⁻¹: N-H stretching of the primary amide.~2850, ~2750 cm⁻¹: C-H stretching of the aldehyde.~1680 cm⁻¹: C=O stretching of the aldehyde.~1650 cm⁻¹: C=O stretching of the amide (Amide I band).~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. |

| Mass Spec. (ESI+) | m/z 180.06 [M+H]⁺: Protonated molecular ion.m/z 202.04 [M+Na]⁺: Sodiated adduct. |

Chemical Reactivity and Derivatization Potential

The true value of 2-(2-formylphenoxy)acetamide as a scaffold lies in its potential for derivatization. The aldehyde and amide functional groups serve as versatile handles for building molecular complexity and exploring structure-activity relationships (SAR).

Caption: Key derivatization pathways for 2-(2-formylphenoxy)acetamide.

-

Aldehyde Chemistry : The formyl group is the primary site for diversification.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse library of secondary or tertiary amines. This is a robust and high-yield reaction in drug discovery.

-

Condensation Reactions: Schiff base formation with anilines or condensation with hydrazines to form hydrazones are simple and effective ways to introduce new aromatic or heterocyclic systems. Salicylaldehyde hydrazones, in particular, have shown potent anticancer activity.[4][6]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for functionalization (e.g., ester or ether formation).

-

-

Amide Chemistry : The primary amide is generally more stable, but it can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. This would yield 2-(2-formylphenoxy)acetic acid, another useful intermediate.

Projected Biological Profile and Therapeutic Applications

While direct biological data for 2-(2-formylphenoxy)acetamide is not widely published, a robust biological profile can be projected by examining structurally related analogues. This process of "scaffold hopping" and analogue analysis is a cornerstone of modern drug design.

Caption: Projected biological relevance based on core structural motifs.

-

Anticancer Activity: Derivatives of salicylaldehyde, especially hydrazones, have demonstrated potent and selective activity against various cancer cell lines, including leukemia.[4][6] The mechanism often involves kinase inhibition or induction of apoptosis. The phenoxy acetamide core has also been incorporated into numerous anticancer agents.[3] This convergence suggests that derivatives of the title compound are prime candidates for screening in oncology programs.

-

Neuroprotection: The para-isomer of this scaffold has been used to develop potent acetylcholinesterase (AChE) inhibitors, which are a mainstay in the treatment of Alzheimer's disease.[5] This provides a strong rationale for evaluating 2-(2-formylphenoxy)acetamide and its derivatives for activity against AChE and other neurological targets.

-

Antimicrobial and Anti-inflammatory Activity: Both salicylaldehydes and phenoxy acetamides have independently been reported to possess antimicrobial and anti-inflammatory properties.[2][3] Halogenated derivatives, in particular, have shown enhanced activity.[3] This suggests a third promising therapeutic avenue for libraries derived from this scaffold.

Conclusion and Future Outlook

2-(2-formylphenoxy)acetamide is more than a simple organic molecule; it is a strategically designed scaffold with immense potential for drug discovery. Its synthesis is straightforward and scalable, relying on the robust Williamson ether synthesis. Its true strength lies in the dual reactivity of the aldehyde and amide functionalities, which allows for the rapid and efficient generation of diverse chemical libraries. The compelling biological activities observed in closely related structures provide a strong, data-driven rationale for exploring its derivatives as potential therapeutics in oncology, neurodegenerative disease, and infectious disease. This guide provides the essential technical foundation for any research group looking to unlock the potential of this versatile and promising chemical entity.

References

-

PubChem. 2-(2-Formylphenoxy)acetamide. National Center for Biotechnology Information. [Link]

-

Ncube, B., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC, NIH. [Link]

-

PubChem. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

Pelttari, E., et al. (2014). The structures of the salicylaldehyde derivatives studied. ResearchGate. [Link]

-

Wen, H., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

-

Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme SynOpen. [Link]

-

PubChemLite. 2-(2-formylphenoxy)acetamide (C9H9NO3). [Link]

-

SpectraBase. Acetamide, 2-(2-ethoxy-4-formylphenoxy)-. [Link]

-

Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Future Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

-

Ollevier, T. (2014). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. [Link]

-

Kennedy, G. L. Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. PubMed. [Link]

Sources

- 1. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]

- 5. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(2-Formylphenoxy)acetamide | C9H9NO3 | CID 2759228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide on 2-(2-Formylphenoxy)acetamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-formylphenoxy)acetamide scaffold represents a versatile and privileged structure in medicinal chemistry. Its inherent reactivity, stemming from the strategically positioned formyl and acetamide moieties, allows for facile diversification, leading to a rich chemical space of derivatives and analogs. This technical guide provides a comprehensive overview of this chemical class, delving into its synthesis, chemical properties, and diverse biological activities. We will explore its critical role as a building block for various heterocyclic systems, with a particular focus on derivatives exhibiting anticonvulsant, antimicrobial, and anti-inflammatory properties. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights into the design, synthesis, and evaluation of novel therapeutic agents based on the 2-(2-formylphenoxy)acetamide core.

Introduction: The Versatile 2-(2-Formylphenoxy)acetamide Scaffold

The 2-(2-formylphenoxy)acetamide core, with its molecular formula C9H9NO3, is a bifunctional molecule that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structure, featuring an ortho-formylphenoxy group attached to an acetamide backbone, provides two key points for chemical modification: the aldehyde (formyl) group and the amide functionality. This dual reactivity makes it an ideal precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds.

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like condensation, Wittig olefination, and reductive amination. The acetamide moiety, on the other hand, can be hydrolyzed, or the N-H bond can be substituted, allowing for the introduction of various substituents. This inherent chemical plasticity is the primary reason for the widespread exploration of its derivatives in the quest for new bioactive compounds. Research has shown that derivatives of this scaffold exhibit a broad range of biological activities, including but not limited to anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6]

Synthetic Methodologies: Accessing the Core and its Derivatives

The synthesis of 2-(2-formylphenoxy)acetamide and its analogs is typically straightforward, often starting from readily available precursors. The primary synthetic strategies involve the etherification of a substituted salicylaldehyde followed by amidation, or the alkylation of a phenol with a haloacetamide.

General Synthesis of the 2-(2-Formylphenoxy)acetamide Core

A common and efficient method for the synthesis of the parent 2-(2-formylphenoxy)acetamide involves the Williamson ether synthesis.

Protocol 1: Synthesis of 2-(2-Formylphenoxy)acetamide

-

Reactants: Salicylaldehyde (1 equivalent) and 2-chloroacetamide (1-1.2 equivalents).

-

Base and Solvent: A suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (50-80 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired 2-(2-formylphenoxy)acetamide.[7]

Caption: General Williamson ether synthesis of the core scaffold.

Synthesis of Key Derivatives

The true utility of the 2-(2-formylphenoxy)acetamide scaffold lies in its ability to serve as a precursor for a multitude of derivatives.

2.2.1. Schiff Base Derivatives

The condensation of the formyl group with various primary amines is a facile method to generate a library of Schiff bases (imines). These derivatives have shown significant biological potential, particularly as antimicrobial agents.[3][8][9][10]

Protocol 2: Synthesis of Schiff Base Derivatives

-

Reactants: 2-(2-Formylphenoxy)acetamide (1 equivalent) and a selected primary amine (1 equivalent).

-

Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or methanol. A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.

-

Reaction Conditions: The mixture is refluxed for a few hours. The progress of the reaction can be monitored by TLC.

-

Purification: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization.[8]

2.2.2. Quinazoline and Quinazolinone Derivatives

The 2-(2-formylphenoxy)acetamide scaffold is a valuable precursor for the synthesis of quinazoline and quinazolinone heterocycles, which are known to possess a wide range of pharmacological activities.[11][12][13][14][15]

Protocol 3: Synthesis of Quinazoline Derivatives

-

Initial Condensation: 2-(2-Formylphenoxy)acetamide is first reacted with a suitable amine (e.g., an aniline derivative) to form a Schiff base intermediate, as described in Protocol 2.

-

Cyclization: The resulting Schiff base can then undergo cyclization to form the quinazoline ring system. This step may require specific reagents and conditions depending on the desired final product. For example, reaction with an ortho-aminoaryl ketone or aldehyde in the presence of a catalyst can lead to the formation of the quinazoline core.

-

Further Modifications: The quinazoline scaffold can be further functionalized to generate a diverse library of compounds for biological screening.

Caption: Key derivative classes from the core scaffold.

Biological Activities and Therapeutic Potential

The diverse chemical space accessible from the 2-(2-formylphenoxy)acetamide scaffold has led to the discovery of derivatives with a wide range of biological activities.

Anticonvulsant Activity

A significant area of research for acetamide derivatives has been in the development of novel anticonvulsant agents.[16][17][18][19] The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[17] Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the acetamide nitrogen and the aromatic ring plays a crucial role in determining the anticonvulsant potency and neurotoxicity. For instance, the introduction of a phenylpiperazine moiety has been shown to be beneficial for anticonvulsant activity in some series.[18]

Antimicrobial Activity

Numerous derivatives, particularly Schiff bases, have demonstrated promising antibacterial and antifungal activities.[3][6][8][20][21] The imine linkage in Schiff bases is often crucial for their antimicrobial effects. These compounds are thought to exert their activity by interfering with microbial cell wall synthesis, inhibiting essential enzymes, or disrupting cell membrane integrity. The antimicrobial spectrum and potency can be fine-tuned by varying the amine component used in the Schiff base formation.[3][8]

Anti-inflammatory and Analgesic Activity

Phenoxy acetamide derivatives have also been investigated for their anti-inflammatory and analgesic properties.[4] Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[5][22] The structural flexibility of the acetamide scaffold allows for the design of selective COX-2 inhibitors, which could offer a better safety profile compared to traditional NSAIDs.[5]

Other Biological Activities

Beyond the activities mentioned above, derivatives of 2-(2-formylphenoxy)acetamide have been explored for a variety of other therapeutic applications, including:

-

Anticancer Activity: Certain quinazoline and chalcone derivatives have shown potent anticancer activity against various cell lines.[4][15]

-

Antiviral Activity: The quinazolinone core is present in some antiviral agents.[12]

-

Antioxidant Activity: Some acetamide derivatives have been reported to possess antioxidant properties.[23]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is paramount for the rational design of more potent and selective analogs. Key SAR insights for 2-(2-formylphenoxy)acetamide derivatives include:

| Structural Modification | Observed Effect on Biological Activity | Potential Rationale |

| Substitution on the Phenoxy Ring | Electron-withdrawing or -donating groups can significantly impact potency. Halogen substituents have been shown to enhance anti-inflammatory activity.[4][24] | Alters the electronic properties and lipophilicity of the molecule, affecting target binding and pharmacokinetic properties. |

| Modification of the Acetamide Linker | The nature of the substituent on the amide nitrogen is critical. Bulky or aromatic groups can influence receptor binding and selectivity.[18] | The amide group can act as a hydrogen bond donor and acceptor, and the substituent can engage in hydrophobic or van der Waals interactions with the target protein. |

| Derivatization of the Formyl Group | Conversion to Schiff bases, oximes, or hydrazones introduces new pharmacophoric features and can dramatically alter the biological activity profile.[3][8] | The newly formed functional group can participate in different binding interactions and may also influence the overall shape and conformation of the molecule. |

Future Perspectives and Conclusion

The 2-(2-formylphenoxy)acetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the ease of diversification make it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on:

-

Rational Design of Novel Analogs: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective compounds.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological activities could be beneficial.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

References

-

Shekhawat, A. S., Chauhan, N. S., Singh, G., & Chundawat, N. S. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196. [Link]

-

Al-Ostath, A. I., El-Agrody, A. M., El-Sayed, R. M., & El-Hawash, S. A. (2014). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. Saudi Pharmaceutical Journal, 22(5), 458-467. [Link]

-

Singh, S., & Kumar, A. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: A Journal of Drug Design and Discovery, 8(3), 1-5. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. [Link]

-

Ilies, D. C., Shova, S., Gulea, A., & Rosu, T. (2013). Synthesis and biological evaluation of some new Schiff bases and their Cu (II) and Mg (ІІ) complexes. African Journal of Pharmacy and Pharmacology, 7(20), 1286-1294. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. [Link]

-

PubChem. (n.d.). 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Carradori, S., Cirilli, R., Ferretti, R., Guglielmi, P., Mollica, A., & De Monte, C. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(8), 13857-13871. [Link]

-

Veerasamy, R., Roy, A., & Padmaja, A. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Asian Journal of Chemistry, 22(1), 743-747. [Link]

-

Kumar, D., Khare, G., Beena, Tyagi, A. K., Singh, R., & Rawat, D. S. (2014). Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. RSC Advances, 4(38), 19876-19880. [Link]

-

Al-Ostath, A. I., El-Agrody, A. M., El-Sayed, R. M., & El-Hawash, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2017). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research in Pharmaceutical Sciences, 12(4), 284-293. [Link]

-

Shankarananth, V., Narsimha, B., & Harikishan, R. (2011). Synthesis and biological evaluation of novel Schiff's bases. Journal of Pharmacy Research, 4(4), 1277-1278. [Link]

-

Obniska, J., Rapacz, A., & Kamiński, K. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4156. [Link]

-

Rios-Guzman, Y., Chavez-Rivera, R., & Gonzalez-Macias, J. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8009. [Link]

-

Słoczyńska, K., Pańczyk, J., Waszkielewicz, A. M., & Marona, H. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Archiv der Pharmazie, 344(11), 736-745. [Link]

-

PubChem. (n.d.). 2-(2-Formylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Obniska, J., Kamiński, K., & Rapacz, A. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 346(12), 893-902. [Link]

-

Van der poorten, O., Guillemont, J., & Lorthiois, E. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 841-845. [Link]

-

Pevarello, P., Bonsignori, A., & Dostert, P. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]

-

Jortzik, E., Schollmeyer, D., & Rahlfs, S. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 25(18), 4059. [Link]

-

Chekotylo, A., Hunchak, V., & Lesyk, R. (2022). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 15(9), 1129. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10. [Link]

-

Kanagarajan, V., & Gopalakrishnan, M. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]

-

Zhang, Y., Li, Y., & Zhao, J. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. [Link]

-

Khan, S. A., Asiri, A. M., & Al-Amoodi, M. S. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10427-10438. [Link]

-